7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one
Description
7-Chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one is a benzoxathiolone derivative characterized by a bicyclic structure containing an oxygen atom and a sulfur atom within its heterocyclic ring. The compound features a chlorine substituent at the 7-position and a hydroxyl group at the 5-position. Its molecular formula is C₇H₃ClO₃S, with a molecular weight of 202.61 g/mol (inferred from structural analogs in and ).
The benzoxathiolone core is a privileged scaffold in medicinal chemistry due to its electronic properties and ability to interact with biological targets. Substitutions at the 5-, 6-, or 7-positions significantly modulate activity, as seen in related compounds (e.g., 6-methoxy and 6-chloro derivatives) .
Properties
Molecular Formula |
C7H3ClO3S |
|---|---|
Molecular Weight |
202.62 g/mol |
IUPAC Name |
7-chloro-5-hydroxy-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C7H3ClO3S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2,9H |
InChI Key |
FFPXWDDLTZVNTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=O)O2)Cl)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one typically involves several steps:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from readily available precursors.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production: While detailed industrial production methods are not widely documented, the compound is produced on a smaller scale for research purposes.
Chemical Reactions Analysis
Scientific Research Applications
Synthesis and Characterization
The synthesis of 7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one typically involves the reaction of appropriate precursors under controlled conditions. Characterization methods such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Biological Activities
2.1 Antibacterial and Antifungal Properties
Research has demonstrated that benzoxathiol derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
2.2 Antioxidant Activity
The antioxidant properties of 7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one have been evaluated in vitro. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage linked to various diseases .
2.3 Anticancer Potential
Recent investigations have highlighted the anticancer effects of benzoxathiol derivatives. The compound has shown cytotoxic activity against different cancer cell lines, including gastric (ACP-03), melanoma (SKMEL-19), and colon (HCT-116) cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
2.4 Anti-inflammatory Effects
Benzoxathiol derivatives have also been studied for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- Chlorine Position : The 6-chloro derivative () has distinct electronic effects compared to the hypothetical 7-chloro target. Chlorine at the 7-position may enhance steric hindrance or alter binding to enzymatic pockets.
- Hydroxyl vs. Methoxy : The 6-methoxy analog () shows potent anticancer activity, while the hydroxyl group at the 5-position (HBT, ) is associated with low toxicity, making it a versatile intermediate.
- Functional Group Additions : Sulfonamide and Schiff base derivatives () expand applications to antimicrobial and antitumor fields, highlighting the scaffold’s adaptability.
MAO Inhibition
Benzoxathiolone derivatives exhibit MAO-B selectivity , a target for Parkinson’s disease. For example, unsubstituted 1,3-benzoxathiol-2-one shows moderate MAO-B inhibition (IC₅₀ ~10 µM), while substitutions like methoxy or chloro could enhance potency . The target compound’s chlorine and hydroxyl groups may optimize interactions with MAO-B’s hydrophobic substrate cavity.
Anticancer Activity
Biological Activity
7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one is a compound that has garnered significant interest in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, supported by research findings and case studies.
Antimicrobial Activity
One of the most notable biological activities of 7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one is its antimicrobial properties. Studies have shown that this compound exhibits significant inhibitory effects against various microorganisms.
Antibacterial Activity
Research has demonstrated that 7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one possesses potent antibacterial activity against both Gram-positive and Gram-negative bacteria. A study conducted by Funes Chabán et al. (2021) revealed the following minimum inhibitory concentrations (MIC) against common bacterial pathogens:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 2.8 ± 0.7 |
| S. aureus | 1.1 ± 0.8 |
These results indicate that the compound is particularly effective against S. aureus, a common cause of skin infections and food poisoning.
Antifungal Activity
In addition to its antibacterial properties, 7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one has also shown promising antifungal activity. A study by Varsha et al. (2016) demonstrated its efficacy against several fungal species:
- Aspergillus niger
- Penicillium chrysogenum
- Fusarium oxysporum
The compound exhibited significant growth inhibition against these fungi in disc diffusion assays, suggesting its potential as an antifungal agent .
Enzyme Inhibition
7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one has been found to inhibit several enzymes, which contributes to its diverse biological activities.
UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Inhibition
A docking study revealed that 7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one interacts with the MurA enzyme, which is crucial for bacterial cell wall synthesis. The compound was found to reside close to the thiol group of the enzyme, suggesting a potential mechanism for its antibacterial activity .
Aminopeptidase Inhibition
Research has shown that 7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one exhibits inhibitory activity against both leucine and proline aminopeptidases. This property suggests its potential as a metalloenzyme inhibitor, which could have implications for various biological processes .
Anticancer Activity
One of the most promising aspects of 7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one is its potential anticancer activity. Studies have demonstrated its cytotoxic effects against several cancer cell lines.
A study by Funes Chabán et al. (2021) evaluated the compound's activity against various cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| Gastric (ACP-03) | 25.1 ± 6.5 |
| Melanoma (SKMEL-19) | 12.3 ± 2.5 |
These results indicate that 7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one exhibits moderate anticancer activity, with particular efficacy against melanoma cells.
Case Study: NLRP3 Inflammasome Inhibition
Recent research has explored the potential of 7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one and related compounds in inhibiting the NLRP3 inflammasome, a key player in inflammatory diseases. A study investigated the effects of similar benzoxathiol derivatives on NLRP3 activation in a mouse model of colitis.
The results showed that these compounds significantly inhibited the expression of NLRP3 and cleaved caspase-1 in the colons of mice with DSS-induced colitis. This suggests that 7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one and its analogs may have potential therapeutic applications in inflammatory bowel diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
